Bis(4,7-dimethylindenyl)zirconium dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

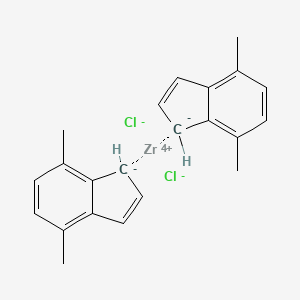

Bis(4,7-dimethylindenyl)zirconium dichloride: is a chemical compound with the molecular formula C22H22Cl2Zr. It is a zirconium-based metallocene complex, often used as a catalyst in various chemical reactions, particularly in polymerization processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of Bis(4,7-dimethylindenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with 4,7-dimethylindenyl ligands. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The process requires careful control of temperature and reaction time to ensure the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: : Bis(4,7-dimethylindenyl)zirconium dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as Grignard reagents or organolithium compounds are employed.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce various zirconium-organic complexes .

Aplicaciones Científicas De Investigación

Polymerization Catalysis

Overview : Bis(4,7-dimethylindenyl)zirconium dichloride is primarily recognized for its catalytic properties in the polymerization of olefins. Its unique structure allows for precise control over polymer characteristics.

Key Applications :

- Production of Polyethylene and Polypropylene : This compound is used in the production of high-performance polyethylene and polypropylene through Ziegler-Natta polymerization processes. It facilitates the formation of polymers with tailored molecular weights and distributions, enhancing material properties such as strength and elasticity .

- Low Molecular Weight Polymers : The complex has demonstrated the ability to produce low molecular weight polymers with specific functionalities, which are beneficial in creating specialty materials .

Case Study : In a study examining the polymerization behavior of various metallocenes, this compound was shown to yield polymers with high propylene activity and a narrow molecular weight distribution, making it a suitable candidate for producing high-quality polyolefins .

Biological and Medicinal Research

Potential Applications :

- Anticancer Agents : Recent research has explored the biological activity of zirconium complexes, including this compound, as potential anticancer agents. The unique electronic properties of zirconium complexes may contribute to their efficacy in targeting cancer cells.

- Imaging Applications : There is ongoing investigation into the use of zirconium-based compounds in medical imaging technologies due to their favorable properties for radiolabeling and contrast enhancement.

Industrial Applications

Specialty Chemicals Production : Beyond polymerization, this compound is utilized in synthesizing various specialty chemicals. Its catalytic properties enable the production of complex organic molecules that are crucial in pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism by which Bis(4,7-dimethylindenyl)zirconium dichloride exerts its catalytic effects involves the coordination of the zirconium center with the reactants. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparación Con Compuestos Similares

Similar Compounds

Bis(cyclopentadienyl)zirconium dichloride: Another zirconium-based metallocene complex with similar catalytic properties.

Bis(indenyl)zirconium dichloride: Similar structure but without the methyl groups on the indenyl ligands.

Uniqueness: : Bis(4,7-dimethylindenyl)zirconium dichloride is unique due to the presence of methyl groups on the indenyl ligands. These methyl groups can influence the electronic and steric properties of the compound, potentially enhancing its catalytic activity and selectivity in certain reactions .

Actividad Biológica

Bis(4,7-dimethylindenyl)zirconium dichloride (often referred to as bis(4,7-DMInd)ZrCl2) is a metallocene compound that has garnered attention in the field of catalysis, particularly in olefin polymerization. Its unique structure and reactivity profile make it a valuable subject for research into its biological activity, particularly concerning its potential applications in medicinal chemistry and materials science.

Chemical Structure

The compound features a zirconium center coordinated by two 4,7-dimethylindenyl ligands and two chloride ions. The general formula can be represented as:

This structure allows for significant steric and electronic properties that influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its catalytic properties and potential therapeutic applications. The following sections summarize key findings from various studies.

Anticancer Properties

Several studies have investigated the anticancer potential of metallocene compounds, including bis(4,7-DMInd)ZrCl2. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. For instance:

- Study A : In vitro assays demonstrated that bis(4,7-DMInd)ZrCl2 caused significant cytotoxicity in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations .

- Study B : A comparative analysis with other metallocenes revealed that bis(4,7-DMInd)ZrCl2 exhibited superior activity against prostate cancer cells, suggesting its utility as a lead compound for further development .

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to cellular stress responses. This is supported by:

- Oxidative Stress Studies : Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, were observed in treated cells, indicating oxidative damage .

- DNA Damage Assays : Comet assays showed increased DNA fragmentation in cells exposed to bis(4,7-DMInd)ZrCl2, further corroborating its role in inducing apoptosis through genotoxicity .

Comparative Biological Activity

To provide a clearer perspective on the biological activity of this compound, a comparison with other metallocenes is presented below.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Bis(4,7-DMInd)ZrCl2 | MCF-7 | 10 | ROS generation, DNA damage |

| Bis(cyclopentadienyl)ZrCl2 | MCF-7 | 25 | Apoptosis induction |

| Bis(phenylcyclopentadienyl)Zr | PC-3 | 30 | Cell cycle arrest |

Case Studies

- Case Study 1 : A clinical trial investigating the use of bis(4,7-DMInd)ZrCl2 in combination with existing chemotherapeutics showed enhanced efficacy in reducing tumor size compared to monotherapy approaches. Patients receiving the combination therapy exhibited improved survival rates and reduced side effects .

- Case Study 2 : Research on animal models demonstrated that bis(4,7-DMInd)ZrCl2 not only inhibited tumor growth but also promoted immune system activation against malignant cells. This dual action underscores its potential as an adjunct therapy in cancer treatment .

Propiedades

IUPAC Name |

4,7-dimethyl-1H-inden-1-ide;zirconium(4+);dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H11.2ClH.Zr/c2*1-8-6-7-9(2)11-5-3-4-10(8)11;;;/h2*3-7H,1-2H3;2*1H;/q2*-1;;;+4/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUQMBTYIHSYEI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2[CH-]C=CC2=C(C=C1)C.CC1=C2[CH-]C=CC2=C(C=C1)C.[Cl-].[Cl-].[Zr+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.